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Compound of Interest
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Cat. No.: B10831222 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction:

BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1),

a G-protein coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] Unlike the

endogenous ligand C5a, which binds to both C5aR1 and C5aR2, BM213 exhibits high

selectivity for C5aR1, with over 1000-fold greater affinity compared to the C3a receptor.[1][2]

This selectivity makes BM213 a valuable research tool for elucidating the specific functions of

C5aR1 in various physiological and pathological processes, including cancer. These application

notes provide detailed protocols for the in vitro use of BM213 to investigate its effects on

cancer cells.

Mechanism of Action:

BM213 activates C5aR1, leading to downstream signaling events. A key feature of BM213 is its

biased agonism. It induces C5aR1-mediated calcium mobilization and phosphorylation of

ERK1/2 without recruiting β-arrestin.[1][3][4][5] This biased signaling provides a unique way to

study the specific consequences of G-protein-mediated C5aR1 activation.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for BM213 in vitro.
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Parameter Value Cell Line/System Reference

EC50 for C5aR1 59 nM Not specified [1][2][5]

EC50 for C3aR 52.8 µM Not specified [1][2]

Selectivity
>1000-fold for C5aR1

over C3aR
Not specified [2][3]

Cytotoxicity
No cytotoxicity

observed
SH-SY5Y cells [1][2][5]

Key In Vitro Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with BM213.

Materials:

Cancer cell line of interest (e.g., breast cancer, leukemia)

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin

BM213 peptide

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Cell culture flasks or plates

Incubator (37°C, 5% CO2)

Protocol:

Culture the selected cancer cell line in complete medium in a 37°C, 5% CO2 incubator.

Passage the cells regularly to maintain logarithmic growth.
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For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 6-well) at a

predetermined density. Allow the cells to adhere and grow for 24 hours.

Prepare a stock solution of BM213 in a suitable solvent (e.g., sterile water or PBS).

On the day of the experiment, prepare serial dilutions of BM213 in serum-free medium to

achieve the desired final concentrations.

Remove the complete medium from the cells and wash once with PBS.

Add the BM213-containing medium to the cells and incubate for the desired time period

(e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
Objective: To determine the effect of BM213 on the viability of cancer cells.

Materials:

Cells treated with BM213 in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Protocol:

Following the treatment period with BM213, add 10 µL of MTT solution to each well.

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To assess the induction of apoptosis by BM213.

Materials:

Cells treated with BM213 in a 6-well plate

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

After treatment with BM213, collect both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Viable cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.[6]

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[6]
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Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of BM213 on cell cycle progression.

Materials:

Cells treated with BM213 in a 6-well plate

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:

Following BM213 treatment, harvest the cells by trypsinization.

Wash the cells with cold PBS.

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle

(G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.[7]

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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